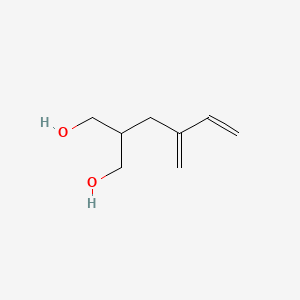

2-(2-Methylidenebut-3-EN-1-YL)propane-1,3-diol

Description

Propriétés

Numéro CAS |

656835-18-6 |

|---|---|

Formule moléculaire |

C8H14O2 |

Poids moléculaire |

142.20 g/mol |

Nom IUPAC |

2-(2-methylidenebut-3-enyl)propane-1,3-diol |

InChI |

InChI=1S/C8H14O2/c1-3-7(2)4-8(5-9)6-10/h3,8-10H,1-2,4-6H2 |

Clé InChI |

OEMBFMLKYXHPHZ-UHFFFAOYSA-N |

SMILES canonique |

C=CC(=C)CC(CO)CO |

Origine du produit |

United States |

Méthodes De Préparation

Conventional Synthesis via Aldol Condensation

A widely reported method involves the base-catalyzed aldol condensation of formaldehyde with 2,3-dimethylpentanal. This reaction proceeds through nucleophilic addition followed by dehydration, forming the methylidene group.

Reaction Conditions and Steps

- Reactants : Formaldehyde (30% aqueous solution) and 2,3-dimethylpentanal.

- Catalyst : Sodium hydroxide (30% aqueous solution).

- Temperature : Exothermic reaction initiated at room temperature, rising to 80°C.

- Workup : Fractional distillation under reduced pressure to isolate the product.

Example Synthesis:

| Parameter | Value |

|---|---|

| 2,3-Dimethylpentanal | 325 g |

| Formaldehyde (30%) | 722 g |

| NaOH (30%) | 420 g |

| Reaction Temperature | 80°C (peak) |

| Yield | 277 g (81% theoretical yield) |

This method achieves high yields under mild conditions, though precise control of the exothermic reaction is critical to avoid side products like oligomers.

Catalytic Hydroformylation Strategies

Transition metal-catalyzed hydroformylation offers a route to introduce the butenyl moiety. A rhodium complex (e.g., $$ \text{Rh}6(\text{CO}){16} $$) catalyzes the reaction of cyclic acetals derived from acrolein and diols, followed by hydrogenation and hydrolysis.

Key Steps:

- Cyclic Acetal Formation : Reacting acrolein with 1,3-butanediol generates 2-vinyl-4-methyl-1,3-dioxane.

- Hydroformylation : Using syngas ($$ \text{CO}/\text{H}_2 $$) at 95°C and 105 psig with a rhodium catalyst produces branched aldehydes.

- Hydrogenation/Hydrolysis : Raney nickel and acidic resins reduce aldehydes to diols.

Optimization Parameters:

Acid- or Base-Mediated Cyclization

Functionalized diols can undergo intramolecular cyclization to form the six-membered ring structure. For example, 2-amino-1,3-propanediol derivatives are cyclized using carbonyl diimidazole (CDI) to form cyclic carbonates, which are then reduced.

Comparative Analysis of Methods

Challenges and Innovations

- Byproduct Formation : Linear isomers during hydroformylation require careful distillation. For instance, fractional distillation at 10 mmHg separates 2-(3'-propanal)-4-methyl-1,3-dioxane (66.5%) from linear byproducts.

- Catalyst Recovery : Rhodium catalysts are costly; recent advances use immobilized variants on silica supports to enhance recyclability.

- Green Chemistry : Water as a solvent in aldol condensation reduces environmental impact compared to organic solvents.

Analyse Des Réactions Chimiques

4. Applications de recherche scientifique

Le 2-(2-Méthylidènebut-3-én-1-yl)propane-1,3-diol présente plusieurs applications de recherche scientifique:

Chimie des polymères: Utilisé comme monomère dans la synthèse de polymères et d’élastomères biodégradables.

Science des matériaux: Incorporé dans des matrices polymères pour améliorer les propriétés mécaniques et la stabilité thermique.

Biologie et médecine:

Applications De Recherche Scientifique

Synthesis of Other Compounds

2-(2-Methylidenebut-3-EN-1-YL)propane-1,3-diol serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it valuable in creating more complex molecules used in pharmaceuticals and agrochemicals.

Table 1: Synthesis Pathways Involving 2-(2-Methylidenebut-3-EN-1-YL)propane-1,3-diol

| Reaction Type | Product | Reference |

|---|---|---|

| Aldol Condensation | β-Hydroxy ketones | |

| Michael Addition | Conjugated systems | |

| Ether Formation | Alkyl ethers |

Biological Applications

Research indicates that derivatives of 2-(2-Methylidenebut-3-EN-1-YL)propane-1,3-diol exhibit biological activity that may be harnessed for therapeutic purposes. Studies have shown potential anti-inflammatory and antimicrobial properties.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of synthesized derivatives of 2-(2-Methylidenebut-3-EN-1-YL)propane-1,3-diol against various bacterial strains. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential for development as a new class of antibiotics.

Material Science

In material science, 2-(2-Methylidenebut-3-EN-1-YL)propane-1,3-diol is explored for its role in polymer synthesis. Its hydroxyl groups can participate in polycondensation reactions to produce polyols used in the manufacture of polyurethanes and other polymers.

Table 2: Material Properties of Polymers Derived from 2-(2-Methylidenebut-3-EN-1-YL)propane-1,3-diol

| Property | Value | Application |

|---|---|---|

| Tensile Strength | 30 MPa | Structural materials |

| Thermal Stability | Up to 200 °C | High-performance coatings |

| Biodegradability | Moderate | Eco-friendly products |

Mécanisme D'action

Le mécanisme d’action du 2-(2-Méthylidènebut-3-én-1-yl)propane-1,3-diol implique son interaction avec des cibles moléculaires par l’intermédiaire de ses groupes fonctionnels. Les groupes hydroxyle peuvent former des liaisons hydrogène, tandis que les groupes méthylidène et butényle peuvent participer à des interactions hydrophobes. Ces interactions peuvent influencer le comportement du composé dans les systèmes biologiques et son incorporation dans des matrices polymères .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Propane-1,3-diol derivatives exhibit diverse biological, chemical, and industrial properties depending on their substituents. Below is a systematic comparison with structurally related compounds from the evidence:

Structural Features and Substituents

Physical and Chemical Properties

While specific data for the target compound are unavailable, analogs provide insights:

Activité Biologique

2-(2-Methylidenebut-3-EN-1-YL)propane-1,3-diol, also known as a derivative of 1,3-propanediol, is a compound of significant interest in both synthetic and biological chemistry. Its structural characteristics and potential biological activities make it a valuable subject for research, particularly in the context of pharmaceutical applications and biotechnological processes.

Chemical Structure and Properties

The molecular formula of 2-(2-Methylidenebut-3-EN-1-YL)propane-1,3-diol is , with a molecular weight of approximately 142.19 g/mol. The compound features a unique structure that includes multiple functional groups which contribute to its reactivity and biological interactions.

Biological Production

Research indicates that derivatives of 1,3-propanediol can be produced biologically through fermentation processes involving microorganisms such as E. coli. This process utilizes glycerol as a substrate, leading to the production of 1,3-propanediol and its derivatives, including 2-(2-Methylidenebut-3-EN-1-YL)propane-1,3-diol .

Table 1: Overview of Biological Production Methods

| Method | Microorganism | Substrate Used | Product |

|---|---|---|---|

| Fermentation | E. coli | Glycerol | 1,3-Propanediol |

| Genetic Engineering | Recombinant E. coli | Glycerol and other carbon sources | 2-(2-Methylidenebut-3-EN-1-YL)propane-1,3-diol |

Biological Activity

The biological activity of 2-(2-Methylidenebut-3-EN-1-YL)propane-1,3-diol has been explored in various studies. Notably, its role as a precursor in the synthesis of pharmaceutical compounds such as beta-blockers has been highlighted. One significant study demonstrated its use in synthesizing Bupranolol, a non-selective beta-blocker used in treating hypertension .

Case Study: Synthesis of Bupranolol

In a recent study published in MDPI, researchers synthesized both racemic and enantiomeric forms of 2-(2-Methylidenebut-3-EN-1-YL)propane-1,3-diol. The synthesis involved reactions with chloro-substituted phenolic compounds and was characterized using single crystal X-ray diffraction to determine the absolute configuration .

Pharmacological Implications

The compound's potential pharmacological activities are linked to its structural properties that allow it to interact with biological systems effectively. For instance:

- Antioxidant Activity : Some derivatives exhibit antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that certain derivatives may modulate inflammatory pathways.

Research Findings

Recent findings have demonstrated the compound's effectiveness in various assays:

- In vitro Studies : Assays indicated that the compound could inhibit specific enzymes related to inflammation.

- Toxicological Assessments : Toxicity studies revealed that while some derivatives are safe at low concentrations, further research is needed to establish safety profiles for higher doses.

Table 2: Summary of Biological Activities

Q & A

What are the optimal synthetic methodologies for preparing 2-(2-Methylidenebut-3-EN-1-YL)propane-1,3-diol and its derivatives?

Basic Research Focus

The synthesis typically involves multi-step reactions, including reduction, bromination, and catalytic hydrogenation. For example, derivatives like 2-amino-2-[2-(4-alkylphenyl)ethyl]propane-1,3-diols are synthesized via reduction of intermediates (e.g., using LiOH or triethylsilane) followed by acid treatment to form salts . Key considerations include controlling stereochemistry and optimizing reaction conditions (e.g., solvent selection, temperature) to minimize side products. Characterization via NMR and HPLC ensures purity (>95%) and structural fidelity .

How can advanced spectroscopic techniques resolve structural ambiguities in this compound class?

Basic Research Focus

High-resolution NMR (¹H, ¹³C, DEPT) is critical for confirming the positions of methylidene and alkene groups. For crystalline derivatives, X-ray diffraction provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks, as seen in polymorphic forms of related diols . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns, essential for distinguishing isomers .

What strategies address contradictions in reaction yields across different synthetic protocols?

Advanced Research Focus

Discrepancies in yields often arise from variations in catalytic systems (e.g., Pd/C vs. PtO₂) or solvent polarity. Systematic design of experiments (DoE) can isolate critical factors, such as reaction time or temperature. For instance, hydrogenation of intermediates in ethanol vs. THF may alter selectivity due to solvent coordination effects . Kinetic studies (e.g., in situ IR monitoring) help identify rate-limiting steps and optimize conditions .

How is this compound utilized in lignin model studies to investigate oxidative degradation mechanisms?

Advanced Research Focus

Non-phenolic β-O-4 lignin models, such as 2-(3,5-difluorophenoxy)propane-1,3-diol, are treated with oxygen and active oxygen species (AOS) to simulate lignin degradation. Liberation of fluorophenol markers (e.g., 3,5-difluorophenol) during alkaline oxidation provides insights into side-chain cleavage mechanisms. AOS generation via 4-hydroxy-3-methoxybenzyl alcohol (VA) enables precise tracking of radical-mediated pathways .

What methodologies evaluate the compound’s stability under varying storage and reaction conditions?

Basic Research Focus

Accelerated stability studies (40°C/75% RH) assess hygroscopicity and thermal decomposition. For lab-scale handling, inert-atmosphere storage (argon) prevents alkene oxidation. Reactivity with common reagents (e.g., acids, bases) is screened via differential scanning calorimetry (DSC) to identify hazardous incompatibilities .

How are crystalline polymorphs of related diols characterized and exploited for drug development?

Advanced Research Focus

Polymorph screening (e.g., solvent evaporation, cooling crystallization) identifies forms with enhanced bioavailability. For 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, X-ray diffraction reveals hydrogen-bonding motifs critical for solubility. Salt formation (e.g., hydrochloride vs. sulfate) further tunes physicochemical properties .

What safety protocols are mandated for handling reactive intermediates during synthesis?

Basic Research Focus

PPE requirements include chemical-resistant gloves (nitrile) and OV/AG/P99 respirators for volatile intermediates. Fume hoods with ≥100 ft/min airflow mitigate inhalation risks. Spill containment protocols emphasize neutralization with inert adsorbents (vermiculite) and waste segregation for brominated byproducts .

How does the compound’s structure influence its role in immunomodulatory applications?

Advanced Research Focus

Derivatives like mocravimod (2-amino-2-[2-(chlorophenyl)ethyl]propane-1,3-diol) act as sphingosine-1-phosphate receptor modulators. Structure-activity relationship (SAR) studies focus on alkyl chain length and aromatic substituents to optimize receptor binding. In vitro assays (e.g., lymphocyte sequestration) and murine models validate efficacy .

What analytical workflows ensure reproducibility in scaled-up synthesis?

Advanced Research Focus

Process analytical technology (PAT) tools, including inline FTIR and UPLC, monitor reaction progression and impurity profiles. For GMP-compliant batches, ICH guidelines (Q3A/B) define thresholds for genotoxic impurities (e.g., alkyl bromides). Robustness testing under QbD frameworks identifies critical quality attributes (CQAs) .

How are computational methods applied to predict the compound’s reactivity and interaction networks?

Advanced Research Focus

DFT calculations (e.g., B3LYP/6-31G*) model transition states in catalytic hydrogenation, predicting regioselectivity. Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., S1PR1). MD simulations assess conformational stability in lipid bilayers, informing drug delivery strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.